1,3-Dibromo-2-(trimethylsilyl)benzene
Description
1,3-Dibromo-2-(trimethylsilyl)benzene (C₉H₁₁Br₂Si) is a halogenated aromatic compound featuring bromine substituents at the 1- and 3-positions and a trimethylsilyl (TMS) group at the 2-position. This structure combines electron-withdrawing bromine atoms with the sterically bulky TMS group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and functional group transformations.
Properties
IUPAC Name |
(2,6-dibromophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHYDJCDYVQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-(trimethylsilyl)benzene can be synthesized through several methods, including:
Direct Bromination: Bromination of 2-(trimethylsilyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide.
Sandmeyer Reaction: Conversion of 2-(trimethylsilyl)aniline to the corresponding diazonium salt followed by reaction with bromide ions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
1,3-Dibromo-2-(trimethylsilyl)benzene undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding dibromobenzene derivatives.
Reduction: Reduction reactions can lead to the formation of 1,3-dibromobenzene.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Dibromobenzene derivatives.
Reduction: 1,3-Dibromobenzene.
Substitution: Substituted dibromobenzenes with various functional groups.
Scientific Research Applications
1,3-Dibromo-2-(trimethylsilyl)benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and processes.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: It finds applications in material science and the production of advanced materials.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-(trimethylsilyl)benzene exerts its effects depends on the specific application. For example, in organic synthesis, it may act as an electrophile in electrophilic aromatic substitution reactions. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Functional Group Variations
The following table highlights key differences between 1,3-Dibromo-2-(trimethylsilyl)benzene and similar compounds:
Key Observations:
Electronic Effects :
- Bromine substituents in this compound withdraw electron density, making the aromatic ring more electrophilic compared to TMS-only analogues like B14 or B12. This enhances its suitability for nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
- In contrast, 1,4-bis(trimethylsilyl)benzene (B14) exhibits electron-donating TMS groups, stabilizing the ring for electrochemical polymerization, as demonstrated in flow microreactor systems .
This contrasts with 1,2-bis(trimethylsilyl)benzene (B12), where adjacent TMS groups may lead to extreme steric crowding, limiting reactivity .
Thermal and Chemical Stability: Bromine substituents increase molecular weight and polarizability, possibly improving thermal stability compared to non-halogenated analogues. However, bromine’s susceptibility to elimination or reduction under harsh conditions must be considered .
Adsorption and Physical Properties
- Adsorption Behavior: Trimethylsilylpropionate (TSP) derivatives (e.g., in ) are used as NMR references due to their stability and defined proton signals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
